An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methyloxirane-2-carboxylic Acid and Its Derivatives
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methyloxirane-2-carboxylic Acid and Its Derivatives
Preamble: Navigating the Data Landscape for a Niche Chiral Building Block
This guide, therefore, adopts a scientifically rigorous approach to provide a valuable resource for researchers. We will present a detailed analysis of the closely related and well-characterized methyl 2-methyloxirane-2-carboxylate , for which experimental data on synthesis and reactivity are more established. By leveraging this information and fundamental principles of organic chemistry, we will extrapolate the expected properties and reactivity of 2-methyloxirane-2-carboxylic acid. This approach ensures that the insights provided are grounded in solid experimental evidence while clearly delineating between established data for the ester and projected characteristics for the acid.
Molecular Overview and Physicochemical Properties
2-Methyloxirane-2-carboxylic acid possesses a unique combination of a strained three-membered epoxide ring and a carboxylic acid functionality, both attached to the same quaternary carbon. This arrangement imparts significant reactivity and chirality, making it a potentially valuable synthon.
Structural Features
The core of the molecule is the oxirane ring, which is inherently strained and thus susceptible to nucleophilic attack. The presence of a methyl and a carboxyl group on the same carbon (C2) creates a stereocenter. The electron-withdrawing nature of the carboxylic acid can influence the reactivity of the epoxide ring.
Physicochemical Properties
While experimental data for the free acid is scarce, we can compile predicted values and compare them with data for related compounds.
| Property | 2-Methyloxirane-2-carboxylic Acid (Predicted/Inferred) | Methyl 2-methyloxirane-2-carboxylate (Experimental/Predicted) |
| CAS Number | 38649-35-3[1] | 58653-97-7[2] |
| Molecular Formula | C₄H₆O₃[1] | C₅H₈O₃ |
| Molecular Weight | 102.09 g/mol [1] | 116.12 g/mol |
| Melting Point | 88.5 °C (Predicted)[1] | Data not readily available |
| Boiling Point | 210.0 ± 33.0 °C (Predicted)[1] | Data not readily available |
| pKa | 3.74 ± 0.20 (Predicted)[1] | Not applicable |
| Solubility | Expected to be soluble in water and polar organic solvents. | Soluble in common organic solvents. |
Spectroscopic Characterization: An Analog-Based Approach
Detailed, experimentally verified spectra for 2-methyloxirane-2-carboxylic acid are not widely published. However, we can predict the key spectroscopic features based on the well-understood characteristics of carboxylic acids and epoxides, and by analogy with related structures.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-methyloxirane-2-carboxylic acid is expected to show the following key signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically in the downfield region of 10-13 ppm . This proton is exchangeable with D₂O.[3][4]
-
Oxirane Protons (-CH₂-): Two diastereotopic protons on the epoxide ring (C3), appearing as doublets (geminal coupling) or an AB quartet, likely in the range of 2.5-3.5 ppm .
-
Methyl Protons (-CH₃): A singlet at approximately 1.5-2.0 ppm .
¹³C NMR Spectroscopy
The carbon NMR spectrum would be characterized by four distinct signals:
-
Carbonyl Carbon (-COOH): In the range of 170-185 ppm .[3]
-
Quaternary Oxirane Carbon (C2): Expected around 50-60 ppm .
-
Methylene Oxirane Carbon (C3): Also in the region of 45-55 ppm .
-
Methyl Carbon (-CH₃): An upfield signal around 15-25 ppm .
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the epoxide ring:
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ , often obscuring the C-H stretches.[5][6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1700-1760 cm⁻¹ .[5][6]
-
C-O-C Stretch (Epoxide): An asymmetrical stretch typically appearing around 800-950 cm⁻¹ .
-
C-O Stretch (Carboxylic Acid): A signal in the 1210-1320 cm⁻¹ region.[5][6]
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), fragmentation of 2-methyloxirane-2-carboxylic acid would likely involve:
-
Loss of a carboxyl group (-COOH): A peak corresponding to [M-45]⁺.
-
Decarboxylation (-CO₂): A peak at [M-44]⁺.
-
Alpha-cleavage: Fragmentation of the bonds adjacent to the carbonyl group.[7][8]
Synthesis of 2-Methyloxirane-2-carboxylic Acid and Its Esters
The synthesis of chiral epoxides is a well-established field in organic chemistry. While a specific, detailed protocol for the direct synthesis of 2-methyloxirane-2-carboxylic acid is not readily found in peer-reviewed literature, methods for the corresponding esters are available and can be adapted. The free acid can then be obtained via hydrolysis of the ester.
Enantioselective Synthesis Strategies
The creation of the chiral center at C2 can be achieved through two primary strategies: asymmetric epoxidation of an achiral precursor or kinetic resolution of a racemic mixture.[9]
3.1.1. Asymmetric Epoxidation of Methacrylates
A powerful approach involves the direct enantioselective epoxidation of methyl methacrylate. This can be achieved using various catalytic systems, including those based on transition metals with chiral ligands or organocatalysts.[9]
Caption: Asymmetric epoxidation workflow.
3.1.2. Kinetic Resolution of Racemic Methyl 2-methyloxirane-2-carboxylate
This method starts with a racemic mixture of the ester. One enantiomer is selectively reacted, typically through hydrolysis catalyzed by a chiral catalyst or an enzyme (like a lipase), leaving the other enantiomer unreacted and thus enriched.[9]
Experimental Protocol: Hydrolytic Kinetic Resolution (HKR) of Racemic Methyl 2-methyloxirane-2-carboxylate
This protocol is adapted from established procedures for similar substrates and illustrates the principle of HKR.
-
Catalyst Preparation: In a round-bottom flask, the chiral salen-Co(II) catalyst is dissolved in a suitable solvent (e.g., toluene). Acetic acid is added, and the mixture is stirred in the presence of air to form the active Co(III) species. The solvent is then removed under reduced pressure.
-
Resolution: The racemic methyl 2-methyloxirane-2-carboxylate is added to the flask containing the activated catalyst. Water (as the nucleophile) is then added, and the heterogeneous mixture is stirred vigorously at a controlled temperature (e.g., room temperature).
-
Monitoring: The reaction progress and enantiomeric excess (ee) of the remaining ester are monitored by chiral GC or HPLC.
-
Work-up: Once the desired ee is reached, the reaction mixture is filtered to remove the catalyst. The filtrate is extracted with an organic solvent (e.g., diethyl ether).
-
Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The resulting enriched ester can be further purified by distillation or chromatography. The hydrolyzed acid can be recovered from the aqueous layer by acidification and extraction.
Caption: Hydrolytic kinetic resolution workflow.
Hydrolysis to the Carboxylic Acid
The enantiomerically enriched methyl 2-methyloxirane-2-carboxylate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Care must be taken to use mild conditions to avoid the ring-opening of the epoxide.
Protocol: Mild Basic Hydrolysis
-
The ester is dissolved in a mixture of a water-miscible solvent (e.g., THF or methanol) and water.
-
One equivalent of a mild base, such as lithium hydroxide (LiOH), is added at a low temperature (e.g., 0 °C).
-
The reaction is stirred and monitored by TLC until the starting material is consumed.
-
The reaction mixture is then carefully acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the desired carboxylic acid.
Reactivity and Synthetic Applications
The primary mode of reactivity for 2-methyloxirane-2-carboxylic acid and its esters is the nucleophilic ring-opening of the strained epoxide. This reaction is highly valuable as it allows for the stereospecific installation of two functional groups in a 1,2-relationship.
Regioselectivity of Ring-Opening
The regioselectivity of the nucleophilic attack is dependent on the reaction conditions.
-
Basic or Neutral Conditions (Sₙ2-type): Under basic or neutral conditions, strong nucleophiles will attack the less sterically hindered carbon (C3). This is the typical Sₙ2 pathway.
-
Acidic Conditions (Sₙ1-like): Under acidic conditions, the epoxide oxygen is protonated, making the epoxide a better electrophile. The nucleophile will then attack the more substituted carbon (C2), which can better stabilize the partial positive charge that develops in the transition state.
Caption: Regioselectivity of epoxide ring-opening.
Applications in Drug Development
Chiral epoxides are crucial intermediates in the synthesis of many pharmaceuticals. The ability to introduce specific stereochemistry is paramount, as different enantiomers of a drug can have vastly different biological activities. While specific examples citing 2-methyloxirane-2-carboxylic acid are not prevalent, its structural motif is found in or can be used to access key intermediates for various drug classes. For instance, ring-opening with nitrogen nucleophiles can lead to chiral amino alcohols, a common feature in many bioactive molecules.
Safety and Handling
As a reactive epoxide and a carboxylic acid, 2-methyloxirane-2-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong acids (unless part of a controlled reaction).
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.
Conclusion
2-Methyloxirane-2-carboxylic acid represents a chiral building block with considerable synthetic potential, stemming from its unique combination of a strained epoxide ring and a carboxylic acid at a quaternary stereocenter. While a comprehensive experimental dataset for this specific molecule remains to be fully elaborated in the public domain, a robust understanding of its chemical properties and reactivity can be achieved through the analysis of its closely related methyl ester and the application of fundamental principles of organic chemistry. The synthetic strategies and reaction protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the utility of this and similar chiral epoxides in the synthesis of complex, high-value molecules. As the demand for enantiomerically pure compounds continues to grow, the importance of such versatile building blocks will undoubtedly increase.
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